N-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide

Dihydrobenzofuran scaffold Privileged structure Medicinal chemistry

This 2,3-dihydrobenzofuran-2-carboxamide (CAS 1436332-33-0) is a privileged scaffold for medicinal chemistry. Its unique 5,6-dimethyl pattern on the partially saturated furan ring, combined with a 3-cyanothiolane substituent, offers distinct conformational and electronic properties vs. fully aromatic analogs. With an unsubstituted C7 position, it serves as a synthetic handle for late-stage diversification, making it ideal for targeted library design targeting mPGES-1, PAK kinases, or YAP-TEAD interactions. Its lower logP and molecular weight (302.39 Da) minimize promiscuous binding in screening cascades.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 1436332-33-0
Cat. No. B2667331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide
CAS1436332-33-0
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(C2)C(=O)NC3(CCSC3)C#N
InChIInChI=1S/C16H18N2O2S/c1-10-5-12-7-14(20-13(12)6-11(10)2)15(19)18-16(8-17)3-4-21-9-16/h5-6,14H,3-4,7,9H2,1-2H3,(H,18,19)
InChIKeyPFAMVGGADKPAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide (CAS 1436332-33-0): Procurement-Relevant Structural Identity


N-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide (CAS 1436332-33-0) is a synthetic small-molecule benzofuran carboxamide derivative with molecular formula C₁₆H₁₈N₂O₂S and molecular weight 302.39 g·mol⁻¹ . The compound features a 5,6-dimethyl-2,3-dihydro-1-benzofuran core linked via a carboxamide bridge to a 3-cyanothiolane (3-cyanotetrahydrothiophene) moiety. The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, serving as a platform for compound library design targeting diverse biological pathways [1].

Why N-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide Is Not Interchangeable with Generic Benzofuran Carboxamides


Generic substitution within the benzofuran-2-carboxamide class is unreliable because the combination of three structural features—(i) the 5,6-dimethyl substitution pattern on the dihydrobenzofuran, (ii) the 2,3-dihydro (partially saturated) furan ring rather than a fully aromatic benzofuran, and (iii) the 3-cyanothiolane amide substituent—each independently modulates electronic distribution, conformational flexibility, and putative target-binding interactions. The closest commercially available analog, N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide (CAS 1311960-55-0), differs in both the methylation pattern and the aromaticity of the furan ring, which is expected to alter planarity, hydrogen-bonding capacity of the carboxamide, and metabolic stability . Even within the limited public data, these structural differences preclude assuming equipotent or equi-selective biological performance.

Quantitative Differentiation Evidence for N-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide vs. Closest Analogs


Benzofuran Ring Saturation: 2,3-Dihydro vs. Fully Aromatic Benzofuran — Structural and Predicted Physicochemical Divergence

The target compound incorporates a 2,3-dihydro-1-benzofuran core (partially saturated furan ring), whereas the closest cataloged comparator, N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide (CAS 1311960-55-0), bears a fully aromatic benzofuran . Reduction of the C2–C3 double bond eliminates planar conjugation across the furan, introducing sp³ character at C2 and C3. This alters the dihedral angle between the carboxamide and the benzofuran plane and is predicted to modify both the hydrogen-bond donor/acceptor geometry of the amide and the compound's molecular shape. The 2,3-dihydrobenzofuran scaffold has been independently validated as a privileged structure suitable for generating compound libraries with affinity for distinct target classes, including mPGES-1 inhibitors [1].

Dihydrobenzofuran scaffold Privileged structure Medicinal chemistry Conformational flexibility

Methyl Substitution Pattern on Benzofuran: 5,6-Dimethyl vs. 3,4,7-Trimethyl — Regioisomeric Differentiation

The target compound carries methyl groups at positions 5 and 6 of the dihydrobenzofuran ring, whereas the closest cataloged analog (CAS 1311960-55-0) places three methyl groups at positions 3, 4, and 7 on an aromatic benzofuran . This regioisomeric difference is non-trivial: methyl substituents influence both steric shielding of the carboxamide and the electron density of the aromatic ring pi-system. In the target compound, the 5,6-dimethyl arrangement leaves the 7-position unsubstituted, preserving a potential site for metabolic oxidation or further synthetic derivatization, while the comparator's 3,4,7-trimethyl pattern fully occupies all available ring positions, blocking both metabolic soft spots and synthetic handles .

Regioisomer Methyl substitution SAR differentiation Benzofuran core

2,3-Dihydrobenzofuran as a Privileged Scaffold: Class-Level Evidence of Differentiated Biological Target Space

The 2,3-dihydrobenzofuran scaffold has been independently identified as a privileged structure with demonstrated utility across multiple target classes. Published data indicate that 2,3-dihydrobenzofuran derivatives have been developed as mPGES-1 inhibitors with increased affinity [1], p21-activated kinase (PAK) inhibitors with anticancer activity [2], and YAP-TEAD protein-protein interaction inhibitors with oral efficacy [3]. In contrast, fully aromatic benzofurans (such as the 3,4,7-trimethyl comparator) populate a distinct chemical space and are most commonly associated with different target profiles including cannabinoid receptor antagonism, HCV inhibition, and TNF-α modulation [1]. No evidence has been identified demonstrating that these two scaffold classes produce overlapping or interchangeable biological activity profiles.

Dihydrobenzofuran Privileged scaffold mPGES-1 Kinase inhibition Compound library design

Physicochemical Differentiation: Calculated Molecular Descriptors vs. Closest Cataloged Analog

The target compound (MW 302.39) differs from the closest cataloged analog, N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide (MW 314.40), by a molecular weight decrement of 12.01 Da (one methylene group) . While experimental logP values are not publicly available, the structural difference—one fewer methyl group and a saturated C2–C3 bond versus an aromatic system—predicts a lower logP for the target compound, consistent with reduced hydrophobic surface area. This has procurement significance: the lower molecular weight and predicted lower lipophilicity of the target compound may translate to improved aqueous solubility and permeability properties relative to the heavier, more lipophilic analog, making it a preferred choice for assays sensitive to compound aggregation or non-specific binding driven by hydrophobicity.

Molecular weight Lipophilicity Physicochemical properties Drug-likeness

Recommended Research and Procurement Application Scenarios for N-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide


Privileged-Scaffold Library Design Requiring 2,3-Dihydrobenzofuran Chemical Space

Researchers constructing diversity-oriented or target-focused compound libraries that require the 2,3-dihydrobenzofuran privileged scaffold should select this compound as a representative member, as the 2,3-dihydro framework has been validated for engagement with mPGES-1, PAK kinases, and YAP-TEAD protein-protein interactions [1]. The 5,6-dimethyl substitution pattern, with its unsubstituted 7-position, further provides a synthetic handle for late-stage diversification, a feature absent in fully substituted aromatic benzofuran analogs such as CAS 1311960-55-0.

Physicochemical Screening Where Lower LogP and Molecular Weight Are Preferred

In high-throughput or fragment-based screening campaigns where compound promiscuity due to hydrophobicity-driven aggregation must be minimized, this compound's molecular weight (302.39 Da) and predicted lower logP relative to the 3,4,7-trimethyl comparator (314.40 Da) make it the more appropriate choice [1] . The absence of fully aromatic character in the furan ring also reduces the potential for pi-stacking-driven non-specific binding.

Structure-Activity Relationship (SAR) Studies on Benzofuran Methylation Patterns

For medicinal chemistry programs exploring the effect of methyl group position and count on benzofuran carboxamide bioactivity, this compound serves as the 5,6-dimethyl-2,3-dihydro reference point. Its regioisomeric relationship to N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide (CAS 1311960-55-0) allows systematic interrogation of methyl substitution effects while holding the cyanothiolane amide constant . The presence of a single unsubstituted position (C7) in the target compound, versus complete substitution in the comparator, offers additional SAR resolution.

DHFR-Targeted Probe Discovery (Exploratory, Class-Inferred)

Given that benzofuran derivatives have been explored as dihydrofolate reductase (DHFR) inhibitors in antibacterial and anticancer contexts [2], this compound may serve as an exploratory probe in DHFR-targeted screening cascades. However, prospective users are cautioned that no primary, peer-reviewed DHFR inhibition data have been identified for this specific compound, and activity should be experimentally confirmed before compound prioritization.

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